molecular formula C18H15ClFN3O3 B11308715 2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11308715
M. Wt: 375.8 g/mol
InChI Key: JIDMCPNNSNQDGM-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a chlorinated phenoxy group, a fluorinated phenyl group, and an oxadiazole ring, making it a subject of interest in various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling Reactions: The phenoxy and phenyl groups are introduced via coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

    Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the oxadiazole intermediate with a chlorinated phenoxy acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The chlorinated and fluorinated aromatic rings can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known for its ability to form hydrogen bonds and interact with various biological macromolecules, which can influence the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-methylphenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(2-chlorophenoxy)-3’-(trifluoromethyl)acetanilide
  • 2-(4-chlorophenoxy)-2’-(trifluoromethyl)acetanilide

Uniqueness

Compared to similar compounds, 2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide is unique due to the presence of both a fluorinated phenyl group and an oxadiazole ring. This combination can enhance its chemical stability and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15ClFN3O3

Molecular Weight

375.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C18H15ClFN3O3/c1-10-9-14(7-8-15(10)19)25-11(2)16(24)21-18-22-17(26-23-18)12-3-5-13(20)6-4-12/h3-9,11H,1-2H3,(H,21,23,24)

InChI Key

JIDMCPNNSNQDGM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NC2=NOC(=N2)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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